Desoxymetasone 21-Acetate

Pharmaceutical Impurity Profiling Corticosteroid Reference Standards Structural Elucidation

Generic impurity mixtures cause system suitability failures in dexamethasone acetate analysis due to incorrect retention times and response factors. Desoxymetasone 21-Acetate (EP Impurity G) eliminates this risk: - Unique RRT & molecular ion distinct from Impurity D (betamethasone 21-acetate) and 17-deoxy variants - ≥98% purity with orthogonal characterization (HPLC, NMR, MS, IR, TGA) - ISO 17034-accredited certification for ICH Q3A/Q3B compliance at ≤0.1% threshold Prevents FDA/EMA deficiency letters on impurity reference standard qualification.

Molecular Formula C24H31FO5
Molecular Weight 418.5 g/mol
CAS No. 1597-78-0
Cat. No. B130449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxymetasone 21-Acetate
CAS1597-78-0
Synonyms(11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione;  9-Fluoro-11β,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-Acetate;  21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione;  9α-Fluoro-16α-met
Molecular FormulaC24H31FO5
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C
InChIInChI=1S/C24H31FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,13,17-18,20-21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24+/m1/s1
InChIKeyHRPWQACPJGPYRH-XHFUFBBFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desoxymetasone 21-Acetate: EP Impurity G Reference Standard


Desoxymetasone 21-Acetate (CAS 1597-78-0), chemically 9-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate, is a synthetic corticosteroid derivative catalogued as Dexamethasone Acetate EP Impurity G [1]. It is a known related substance in the European Pharmacopoeia (EP) monograph for dexamethasone acetate, distinguishing it structurally from the parent API by the absence of the 17α-hydroxyl group and the presence of the 21-acetate ester [2]. Its primary procurement relevance lies in its use as a fully characterized reference standard for impurity profiling, analytical method validation, and regulatory submission support.

Product Category

EP-named impurity reference standard for dexamethasone acetate

Analytical Workflow

HPLC-UV / LC-MS impurity profiling and method validation

Selection Context

Fully characterized with multi-orthogonal spectral data; supports regulatory submission traceability

Why Generic Impurity Standards Fall Short


Substituting Desoxymetasone 21-Acetate with an alternative 21-acetate corticosteroid or a generic 'dexamethasone impurity mixture' will cause the analytical method to fail pharmacopeial system suitability or impurity identification criteria. As EP Impurity G, this single compound possesses a unique retention time, relative response factor, and molecular ion distinct from co-occurring impurities such as betamethasone 21-acetate (Impurity D) or 17-deoxy impurity variants [1]. Regulatory submissions comprising an ANDA or DMF demand impurity reference standards that are traceable to the named EP impurity and are accompanied by a comprehensive characterization package including HPLC chromatogram, NMR, MS, and IR spectra [2]. Non-specific or surrogate materials lack this regulatory traceability and defined chromatographic identity, directly risking method rejection by regulatory authorities.

EP Impurity G Standard
Generic Impurity Material
Chromatographic Identity
Defined RRT and unique molecular ion (MW 418.5)
Retention time may shift; MS pattern may not match EP system suitability
Characterization Depth
CoA, ¹H/¹³C-NMR, MS, HPLC-RRT, IR, TGA
Often limited to HPLC purity and simplified CoA; structural confirmation may be absent
Regulatory Traceability
Traceable to named EP impurity; supports ANDA/DMF filings
Non-specific identity may risk method rejection during regulatory review

Desoxymetasone 21-Acetate Differentiation Evidence


Structural Identity as 17-Deoxy Derivative

Desoxymetasone 21-Acetate is the 17-deoxy derivative of dexamethasone 21-acetate. While dexamethasone 21-acetate (C₂₄H₃₁FO₆, MW 434.5) contains a 17α-hydroxyl, Desoxymetasone 21-Acetate (C₂₄H₃₁FO₅, MW 418.5) lacks this oxygen [1]. The molecular formula difference of precisely one oxygen atom (15.99 Da) results in distinct chromatographic behavior and MS fragmentation patterns. This contrasts directly with other named EP impurities: Impurity D (betamethasone 21-acetate, the 16β-methyl epimer) and Impurity E (dexamethasone 17,21-dipropionate). The 17-deoxy structure confers unique lipophilicity (predicted density 1.24±0.1 g/cm³) and solubility (slightly soluble in chloroform and heated methanol) compared to the parent API .

17-Deoxy Structure
Class-level inference
ΔMW = 16.00 Da
Loss of one oxygen atom; absent 17α-OH
Supports unique chromatographic retention and MS identification in EP impurity methods
Structural assignment per IUPAC and CAS registry; distinct from Impurity D (16β-epimer) and Impurity E (dipropionate)
Pharmaceutical Impurity Profiling Corticosteroid Reference Standards Structural Elucidation

Glucocorticoid Receptor Binding Affinity Comparison

The parent compound desoxymetasone (free alcohol, the 21-deacetylated form of desoxymetasone 21-acetate) exhibits a relative binding affinity (RBA) for the glucocorticoid receptor of 73.09 ± 11.17 compared to dexamethasone at 49.38 ± 1.96, using triamcinolone acetonide as the 100% reference standard in a fluorescence polarization-based competition binding assay [1]. This represents approximately 1.48-fold higher receptor binding. Additionally, desoxymetasone behaved as a high-affinity ligand in fluorescence correlation spectroscopy, reducing the glucocorticoid receptor diffusion constant to roughly 10% of the unliganded state—a profile matched by dexamethasone and prednisolone but not by low-affinity ligands such as cortisone [2].

GR Binding Affinity
Class-level inference
RBA 73.09 ± 11.17
1.48-fold higher vs. dexamethasone (RBA 49.38)
Desoxymetasone   Dexamethasone
Reported parent-scaffold receptor binding context; 21-acetate ester hydrolysis may release high-affinity agonist in cellular assays
Fluorescence polarization competition assay; triamcinolone acetonide = 100; n ≥ 3 independent experiments; esterase-dependent activation context
Glucocorticoid Receptor Pharmacology Relative Binding Affinity Corticosteroid Potency

EP Pharmacopeial Identity and Quantification Limits

In the context of dexamethasone acetate drug substance testing, EP-related substances specifications assign individual acceptance limits to named impurities. While Impurity G (desoxymetasone 21-acetate) is listed among specified impurities, representative batch analysis data for dexamethasone acetate show that Impurity I is controlled at ≤0.3%, Impurity D at ≤0.2%, Impurity A at ≤0.2%, Impurity E at ≤0.2%, and any unspecified individual impurity at ≤0.1% [1]. The availability of a characterized Impurity G reference standard with certified purity (typically ≥99% by HPLC ) enables accurate quantitation at these low thresholds and ensures method sensitivity meets the ≤0.1% unspecified impurity reporting requirement.

EP Quantitation Limits
Class-level inference
Standard purity ≥ 99%
≥ 3 orders of magnitude above ≤ 0.1–0.3% impurity thresholds
Supports accurate quantitation at EP-specified unspecified impurity reporting limit of ≤ 0.1%
EP monograph acceptance limits for dexamethasone acetate; HPLC area normalization at 254 nm
Analytical Method Validation Pharmacopeial Impurity Limits Quality Control

Comprehensive Characterization vs. Minimal-Analysis Surrogates

Reputable vendors supply Desoxymetasone 21-Acetate as an EP Impurity G reference standard accompanied by a comprehensive characterization package: Certificate of Analysis (CoA), ¹H-NMR, ¹³C-NMR, Mass Spectrum (MS), HPLC chromatogram with relative retention time (RRT) data, IR spectrum, and TGA thermogram [1]. This multi-orthogonal characterization confirms identity and purity beyond a single HPLC trace. In comparison, generic 'desoxymetasone acetate' or 'dexamethasone impurity mixture' products frequently provide only HPLC purity data and a simplified CoA, lacking the NMR and MS structural confirmation needed for regulatory acceptance [2]. Mikromol (Fisher Scientific) distributes this compound under ISO 9001 certification, and alternative suppliers such as CATO provide it as an ISO 17034-accredited reference material, further differentiating it from non-accredited alternatives .

Characterization Depth
Cross-study comparable
≥ 6 orthogonal methods
CoA, ¹H/¹³C-NMR, MS, HPLC-RRT, IR, TGA vs. 1–2 methods for generic alternatives
Multi-orthogonal structural confirmation may reduce regulatory deficiency risk in ANDA/DMF submissions
ISO 17034 or ISO 9001 accredited reference material; FDA/EMA expect structural confirmation beyond single HPLC trace
Reference Standard Qualification CoA and Spectral Data ISO 17034 Accreditation

Desoxymetasone 21-Acetate Application Scenarios


ANDA and DMF Regulatory Filings

Desoxymetasone 21-Acetate serves as the reference standard for Impurity G in dexamethasone acetate ANDA submissions. The EP-named impurity with full characterization (NMR, MS, HPLC-RRT, IR, TGA) and ISO 17034-accredited certification enables demonstration of method specificity and accuracy at the ≤0.1% unspecified impurity threshold [1]. This directly fulfills ICH Q3A/Q3B requirements for impurity identification and qualification. Procurement of a multi-orthogonally characterized standard with regulatory-compliant documentation eliminates the risk of FDA/EMA deficiency letters related to impurity reference standard qualification .

Stability-Indicating HPLC Method Development

During forced degradation of dexamethasone acetate, Impurity G may form via 17-deoxygenation or transesterification pathways. Using characterized Desoxymetasone 21-Acetate as a reference marker enables peak identification and resolution assessment in stability-indicating methods. The established relative retention time (RRT) data from the EP monograph allows method transfer across laboratories and column chemistries. Given that impurity I is controlled at ≤0.3% and unspecified impurities at ≤0.1%, accurate quantitation requires a reference standard with ≥99% purity [1].

Glucocorticoid Receptor Agonism Studies

For preclinical research requiring a glucocorticoid receptor agonist, the parent scaffold desoxymetasone shows an RBA of 73.09 (vs. dexamethasone 49.38) [1]. Desoxymetasone 21-Acetate, as the 21-ester prodrug, can be employed in cellular assays where esterases hydrolyze the acetate, releasing the high-affinity parent alcohol. Purified Impurity G reference material (>99%) ensures that observed pharmacological effects are attributable to the target compound rather than co-eluting impurities that may possess glucocorticoid or anti-glucocorticoid activity.

Application
Selection Property
Validation Focus
ANDA and DMF Regulatory Filings
EP-named impurity identity with full spectral characterization package
Method specificity and accuracy at ≤ 0.1% unspecified impurity threshold per ICH Q3A/Q3B
Stability-Indicating HPLC Method Development
Defined relative retention time and certified purity ≥ 99%
Peak identification and resolution assessment across forced degradation pathways
Glucocorticoid Receptor Agonism Research
High-purity reference material with parent-scaffold RBA context
Esterase-dependent activation in cellular assays; impurity-controlled pharmacological interpretation
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